molecular formula C9H6N4S B11742185 2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile

2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile

Cat. No.: B11742185
M. Wt: 202.24 g/mol
InChI Key: MPZLCSFODCVTFK-UHFFFAOYSA-N
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Description

2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile is a complex organic compound that features a thiophene ring, an amino group, and a butenedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile typically involves the condensation of thiophene-2-carbaldehyde with 2-amino-3-butenedinitrile. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the Schiff base. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The Schiff base moiety allows it to form stable complexes with metal ions, which can be crucial in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carbaldehyde: A precursor in the synthesis of the compound.

    2-Amino-3-butenedinitrile: Another precursor.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

2-Amino-3-{[(thiophen-2-yl)methylidene]amino}but-2-enedinitrile is unique due to its combination of a thiophene ring and a Schiff base, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry and biology .

Properties

Molecular Formula

C9H6N4S

Molecular Weight

202.24 g/mol

IUPAC Name

2-amino-3-(thiophen-2-ylmethylideneamino)but-2-enedinitrile

InChI

InChI=1S/C9H6N4S/c10-4-8(12)9(5-11)13-6-7-2-1-3-14-7/h1-3,6H,12H2

InChI Key

MPZLCSFODCVTFK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=NC(=C(C#N)N)C#N

Origin of Product

United States

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